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Compound of Interest

Compound Name: PI-103 Hydrochloride

Cat. No.: B1591684 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and

pharmacological properties of PI-103, a potent dual inhibitor of phosphoinositide 3-kinase

(PI3K) and mammalian target of rapamycin (mTOR). This document includes detailed chemical

and physical properties, its mechanism of action, and methodologies for key experimental

procedures.

Chemical Structure and Properties
PI-103, with the IUPAC name 3-(4-(4-Morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-

yl)phenol, is a synthetic, cell-permeable pyridinylfuranopyrimidine compound.[1] It is also

known by synonyms such as PIK-103.[2]

Table 1: Chemical and Physical Properties of PI-103
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Property Value Reference(s)

Molecular Formula C₁₉H₁₆N₄O₃ [1][3]

Molecular Weight 348.36 g/mol [1][3][4]

IUPAC Name

3-(4-(4-

Morpholinyl)pyrido[3',2':4,5]fur

o[3,2-d]pyrimidin-2-yl)phenol

[1]

CAS Number 371935-74-9 [1]

SMILES String

O=C1C=C(C2=NC(N3CCOCC

3)=C3OC4=C(C=CC=N4)C3=

N2)C=C1

[1][5]

Appearance
White to off-white or light green

solid
[1][5]

Solubility
DMSO: ≥ 5 mg/mL, DMF: ~10

mg/ml
[1][6][7]

Storage Temperature -20°C [1]

Pharmacological Properties
PI-103 is a multi-targeted inhibitor, primarily acting as a dual inhibitor of Class I PI3Ks and

mTOR.[4][8] It functions as an ATP-competitive inhibitor.[1][8]

Table 2: In Vitro Inhibitory Activity of PI-103
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Target IC₅₀ (nM) Reference(s)

PI3Kα (p110α) 2 - 8 [4][7][8]

PI3Kβ (p110β) 3 - 88 [4][7][8]

PI3Kδ (p110δ) 3 - 48 [4][7][8]

PI3Kγ (p110γ) 15 - 150 [4][7][8]

mTORC1 20 - 30 [4][9]

mTORC2 83 [9]

DNA-PK 2 - 23 [4][7][8]

Signaling Pathway
PI-103 exerts its effects by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical cascade

in regulating cell growth, proliferation, survival, and metabolism.
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Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by PI-103.
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Experimental Protocols
This section provides detailed methodologies for key experiments involving PI-103.

In Vitro Kinase Assay
This protocol is adapted from standard thin-layer chromatography (TLC) assays for lipid kinase

activity.

1. Reaction Mixture Preparation:

Prepare a reaction buffer containing 25 mM HEPES (pH 7.4) and 10 mM MgCl₂.

Resuspend phosphatidylinositol (PI) substrate to a final concentration of 100 µg/mL in the

reaction buffer and sonicate briefly.

Prepare serial dilutions of PI-103 in 2% DMSO.

2. Kinase Reaction:

In a microcentrifuge tube, combine the recombinant kinase enzyme, the desired

concentration of PI-103 or vehicle (2% DMSO), and the PI substrate in the reaction buffer.

Initiate the reaction by adding ATP containing 10 µCi of γ-³²P-ATP.

Incubate the reaction mixture at room temperature for 20 minutes.

3. Reaction Termination and Lipid Extraction:

Terminate the reaction by adding 105 µL of 1 N HCl, followed by 160 µL of a 1:1 mixture of

chloroform and methanol.

Vortex the mixture to ensure thorough mixing and then centrifuge briefly to separate the

phases.

Carefully transfer the lower organic phase to a new tube.

4. TLC Analysis:
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Spot the extracted lipid onto a silica TLC plate.

Develop the TLC plate in a chamber containing a 65:35 solution of n-propanol:1 M acetic

acid for 3-4 hours.

Dry the TLC plate and expose it to a phosphorimager screen.

Quantify the radioactive spots to determine the kinase activity.

5. IC₅₀ Determination:

Measure kinase activity at various concentrations of PI-103.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the

data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Cell Proliferation Assay (CCK8 Assay)
This protocol outlines the use of the Cell Counting Kit-8 (CCK8) to assess the effect of PI-103

on cell proliferation.

1. Cell Seeding:

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well.

Incubate the plate for 24 hours to allow for cell attachment.

2. Treatment:

Replace the culture medium with fresh medium containing various concentrations of PI-103

(e.g., 0.022 to 1.4 mg/L). Include a vehicle-treated control.

Incubate the cells for 24, 48, or 72 hours.

3. CCK8 Addition and Incubation:

Add 20 µL of CCK8 solution to each well.

Incubate the plate for 2 hours at 37°C.
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4. Absorbance Measurement:

Measure the absorbance at 450 nm using a microplate reader.

5. Data Analysis:

Express the absorbance values as a percentage of the untreated control to determine the

inhibition rate.

The inhibition rate (%) = [1 - (Absorbance of treated group / Absorbance of control group)] x

100.

Western Blot Analysis
This protocol describes the detection of changes in the phosphorylation status of key proteins

in the PI3K/Akt/mTOR pathway following PI-103 treatment.

1. Cell Lysis:

Treat cells with the desired concentrations of PI-103 for the specified time.

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease

and phosphatase inhibitors.

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes

at 4°C.

Determine the protein concentration of the supernatant using a standard protein assay (e.g.,

BCA assay).

2. SDS-PAGE and Protein Transfer:

Denature 30-50 µg of protein from each sample by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE on an 8-12% polyacrylamide gel.

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunoblotting:
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Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-

buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with primary antibodies specific for phosphorylated and total Akt, S6,

and other relevant pathway proteins overnight at 4°C.

Wash the membrane three times with TBST.

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again three times with TBST.

4. Detection and Analysis:

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Capture the image using an appropriate imaging system.

Perform densitometric analysis of the bands to quantify the relative protein expression levels,

normalizing phosphoprotein levels to the corresponding total protein levels.

Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vitro and

in vivo efficacy of PI-103.
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Caption: A typical experimental workflow for PI-103 evaluation.

In Vivo Studies
In preclinical models, PI-103 has demonstrated significant anti-tumor activity.[4] In glioma

xenograft models, treatment with PI-103 led to a decrease in average tumor size.[4] Analysis of

treated tumors showed reduced levels of phosphorylated Akt and S6, confirming the in vivo

inhibition of the PI3K/mTOR pathway.[4]

Note: While PI-103 has shown promise in preclinical studies, it has faced challenges in clinical

trials due to toxicity and poor bioavailability.[7]

This technical guide provides a solid foundation for researchers working with PI-103. For

specific applications, further optimization of the described protocols may be necessary. Always

refer to the relevant safety data sheets and institutional guidelines when handling chemical

reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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